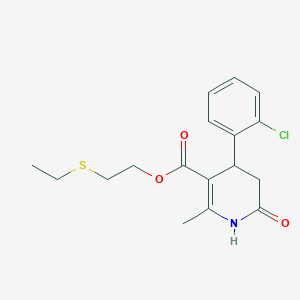

2-(ethylthio)ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "2-(ethylthio)ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" often involves multistep reactions, including cyclization, substitution, and condensation processes. These methods aim to build the complex pyridine and tetrahydropyridine cores while introducing various functional groups. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of a catalyst yielded a related compound, showcasing the complexity and diversity of synthetic routes available for such molecules (Anusevičius et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by X-ray crystallography, revealing details about their crystal packing, hydrogen bonding, and molecular conformations. The crystal structure analysis of related compounds demonstrates monoclinic and triclinic space groups, indicating complex molecular geometries and intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize their crystal structures (Ramazani et al., 2019).

Applications De Recherche Scientifique

Synthesis and Characterization

Phosphine-Catalyzed Annulation : This compound and its derivatives have been utilized in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This method results in excellent yields with complete regioselectivity and has led to the expansion of reaction scope and diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Tetrathiafulvalene Derivatives : Research involving tetrathiafulvalene derivatives has been conducted, where similar compounds have been synthesized and characterized for their optical and electrochemical properties. Such compounds are significant in the study of intramolecular charge transfer (Andreu, Malfant, Lacroix, & Cassoux, 2000).

Complexation with Metals : Studies have been conducted on the complexation of related disperse dyes derived from thiophene with metals like copper, cobalt, and zinc. These complexes have been applied to fabrics, demonstrating good fastness properties (Abolude, Bello, Nkeonye, & Giwa, 2021).

Medicinal Chemistry Applications

Antimicrobial Activities : Certain derivatives of this compound have been synthesized and tested for their antimicrobial activities against bacterial and fungal isolates. These studies are vital for developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Synthesis of Heterocyclic Systems : The compound has been used in the synthesis of various heterocyclic systems, which are of interest in medicinal chemistry for their potential biological activities (Bakhite, Geies, El-Dean, & El-kashef, 1995).

Material Science and Chemistry

Chlorophyll Derivatives : Research involving the synthesis of chlorophyll derivatives, where a similar compound plays a role, has been conducted. These studies are relevant for understanding the properties of chlorophyll and its applications in material science (Yamamoto & Tamiaki, 2015).

Crystal Structural Analysis : The compound has been the subject of single-crystal X-ray structure analysis, providing insights into its molecular geometry and intermolecular interactions. This is crucial for understanding its physical and chemical properties (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).

Propriétés

IUPAC Name |

2-ethylsulfanylethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3S/c1-3-23-9-8-22-17(21)16-11(2)19-15(20)10-13(16)12-6-4-5-7-14(12)18/h4-7,13H,3,8-10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJANFBMQAIYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC(=O)CC1C2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylsulfanyl)ethyl 4-(2-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(1-acetyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B5599601.png)

![5-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5599608.png)

![N,N-diethyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5599609.png)

![N-[3-(1H-imidazol-1-yl)butyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5599623.png)

![11-(2-fluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5599647.png)

![3-(1-methylbutyl)-8-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599663.png)

![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)

![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)